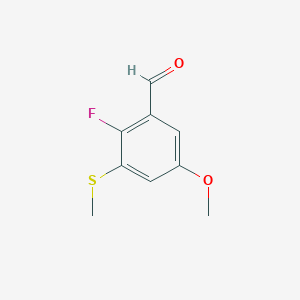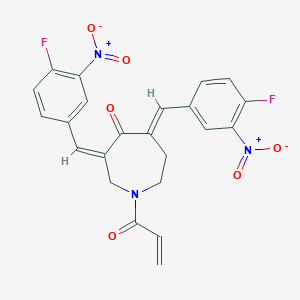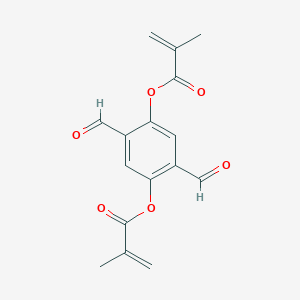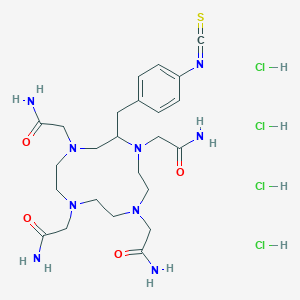
p-SCN-Bn-TCMC HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-SCN-Bn-TCMC HCl: , also known as S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane hydrochloride, is a bifunctional chelator. It contains a powerful chelator TCMC and a reactive isothiocyanate linker. This compound is widely used in radio-diagnostic and imaging research due to its ability to strongly bind radio-isotopic heavy metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-SCN-Bn-TCMC HCl involves the reaction of 1,4,7,10-tetraaza-1,4,7,10-tetra(2-carbamoylmethyl)cyclododecane (TCMC) with 4-isothiocyanatobenzyl chloride. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control tests to confirm its chemical structure and purity before being released for use in research and medical applications .
Análisis De Reacciones Químicas
Types of Reactions
p-SCN-Bn-TCMC HCl undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and thiols to form thiourea and dithiocarbamate derivatives.
Complexation Reactions: The TCMC moiety can form stable complexes with metal ions, particularly radio-isotopic heavy metals, through coordination bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols.
Complexation Reactions: Metal ions such as lead-212 and mercury-197 are commonly used.
Major Products Formed
Substitution Reactions: Thiourea and dithiocarbamate derivatives.
Complexation Reactions: Stable metal complexes with radio-isotopic heavy metals.
Aplicaciones Científicas De Investigación
p-SCN-Bn-TCMC HCl has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of p-SCN-Bn-TCMC HCl involves its ability to form stable complexes with metal ions. The isothiocyanate group reacts with nucleophiles, allowing the compound to conjugate with biomolecules. The TCMC moiety then chelates metal ions, forming a stable complex that can be used for imaging or therapeutic purposes. The molecular targets and pathways involved include the binding of the chelated metal ion to specific receptors or biomolecules, enabling targeted delivery and imaging .
Comparación Con Compuestos Similares
Similar Compounds
p-SCN-Bn-DOTA: Another bifunctional chelator with similar applications in radiopharmaceuticals and imaging.
DO3AM: A chelator used in the synthesis of metal complexes for diagnostic and therapeutic purposes.
Uniqueness
p-SCN-Bn-TCMC HCl is unique due to its high stability and strong binding affinity for radio-isotopic heavy metals. This makes it particularly suitable for applications in targeted alpha therapy and diagnostic imaging, where stability and specificity are crucial .
Propiedades
Fórmula molecular |
C24H41Cl4N9O4S |
|---|---|
Peso molecular |
693.5 g/mol |
Nombre IUPAC |
2-[4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide;tetrahydrochloride |
InChI |
InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H |
Clave InChI |
AWINXKJPBPFQMY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


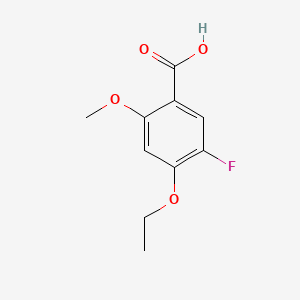
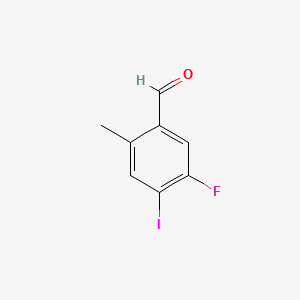
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
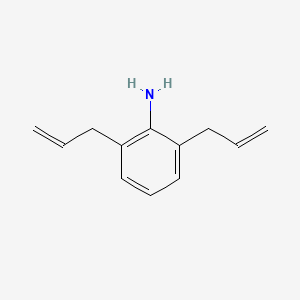
![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
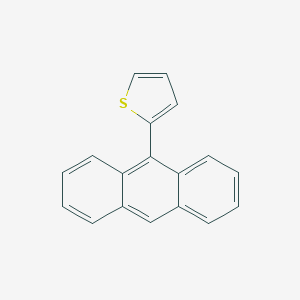
![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
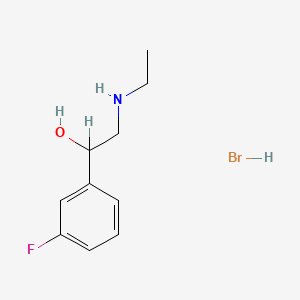

![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
